molecular formula C₂₇H₂₄N₆O₅ B1145703 N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea CAS No. 284670-98-0

N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea

Cat. No.: B1145703
CAS No.: 284670-98-0
M. Wt: 512.52
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea typically involves the reaction of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline with phosgene or a phosgene equivalent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at a low range to prevent decomposition of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea involves the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cell signaling pathways, leading to reduced cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sorafenib: Another kinase inhibitor with a similar structure and function.

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.

    Erlotinib: Inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.

Uniqueness

N,N’-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea is unique due to its specific molecular structure, which allows it to selectively inhibit certain kinases. This selectivity makes it a valuable tool in targeted cancer therapy and research .

Properties

IUPAC Name

N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O5/c1-28-25(34)23-15-21(11-13-30-23)37-19-7-3-17(4-8-19)32-27(36)33-18-5-9-20(10-6-18)38-22-12-14-31-24(16-22)26(35)29-2/h3-16H,1-2H3,(H,28,34)(H,29,35)(H2,32,33,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRMYJDVQDNOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=CC(=NC=C4)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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